N-{3-[(4-fluorophenyl)(4-phenylpiperazin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide
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Description
N-{3-[(4-fluorophenyl)(4-phenylpiperazin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide is a useful research compound. Its molecular formula is C28H28FN3O2S and its molecular weight is 489.61. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to interact with theserotonin 5-HT2A receptor . This receptor plays a crucial role in the regulation of mood, anxiety, and schizophrenia, among other neurological processes.
Mode of Action
Compounds with similar structures have been reported to act asantagonists at the 5-HT2A receptors . Antagonists work by binding to the receptor and blocking it, preventing it from activating in response to serotonin.
Biochemical Pathways
serotonin pathway . When the 5-HT2A receptor is blocked, it can lead to changes in these pathways, potentially affecting mood and other neurological functions .
Pharmacokinetics
In silico studies suggest that similar compounds are likely to have good oral bioavailability .
Result of Action
The antagonistic action on the 5-ht2a receptor can lead to a decrease in the activation of this receptor, potentially leading to changes in mood and other neurological functions .
Properties
IUPAC Name |
N-[3-[(4-fluorophenyl)-(4-phenylpiperazin-1-yl)methyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28FN3O2S/c1-19-20(2)35-28(30-27(33)24-9-6-18-34-24)25(19)26(21-10-12-22(29)13-11-21)32-16-14-31(15-17-32)23-7-4-3-5-8-23/h3-13,18,26H,14-17H2,1-2H3,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUIBDIZIUYANY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(C2=CC=C(C=C2)F)N3CCN(CC3)C4=CC=CC=C4)NC(=O)C5=CC=CO5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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